molecular formula C9H13NO2 B2710080 2-[2-(Aminomethyl)phenoxy]ethan-1-ol CAS No. 182963-88-8

2-[2-(Aminomethyl)phenoxy]ethan-1-ol

Cat. No.: B2710080
CAS No.: 182963-88-8
M. Wt: 167.208
InChI Key: LEFZVRBJXDFHRV-UHFFFAOYSA-N
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Description

2-[2-(Aminomethyl)phenoxy]ethan-1-ol is an organic compound with the molecular formula C₉H₁₃NO₂ It is characterized by the presence of an aminomethyl group attached to a phenoxy group, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Aminomethyl)phenoxy]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoethylamine hydrobromide and 2-hydroxybenzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Aminomethyl)phenoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or carboxylic acids, while reduction of the aminomethyl group may produce primary or secondary amines.

Scientific Research Applications

2-[2-(Aminomethyl)phenoxy]ethan-1-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Aminomethyl)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The phenoxy group may interact with hydrophobic regions of proteins or membranes, affecting their stability and activity.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Aminomethyl)phenoxy]ethanol: Similar structure but with a different functional group.

    2-[2-(Aminomethyl)phenoxy]acetic acid: Contains a carboxylic acid group instead of an alcohol group.

    2-[2-(Aminomethyl)phenoxy]propane-1-ol: Similar structure with a different alkyl chain length.

Uniqueness

2-[2-(Aminomethyl)phenoxy]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its aminomethyl and phenoxy groups provide a versatile platform for chemical modifications and interactions with biological targets, making it valuable for various applications in research and industry.

Biological Activity

2-[2-(Aminomethyl)phenoxy]ethan-1-ol, also known by its CAS number 182963-88-8, is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound belongs to the class of aminophenols and features a phenoxy group that enhances its biological interactions. The structural formula is represented as follows:

C10H13NO2\text{C}_{10}\text{H}_{13}\text{NO}_2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism involves:

  • Enzyme Modulation : The hydroxylamine group can participate in redox reactions, influencing enzyme activity.
  • Receptor Interaction : It may act on specific receptors involved in neurotransmission and metabolic regulation.

Antioxidant Properties

Studies have indicated that compounds similar to this compound exhibit antioxidant properties. For instance, derivatives have shown protective effects against oxidative stress in cellular models, suggesting potential applications in neuroprotection and anti-aging therapies .

Anti-inflammatory Effects

Research has demonstrated that related compounds can reduce inflammation markers in vitro and in vivo. This suggests that this compound may have therapeutic potential for inflammatory diseases .

Neuroprotective Effects

In models of neurodegeneration, compounds with similar structures have been reported to mitigate neuronal cell death and enhance cognitive function. This highlights the potential of this compound in treating neurodegenerative disorders such as Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the effects of aminophenol derivatives on oxidative stress in zebrafish models. Results showed significant reduction in teratogenic effects induced by ethanol exposure, indicating protective roles against oxidative damage .
Study 2 Explored the anti-inflammatory properties of related compounds in murine models, demonstrating significant reductions in pro-inflammatory cytokines following treatment .
Study 3 Evaluated the neuroprotective effects of similar compounds in vitro, revealing enhanced survival rates of neuronal cells under oxidative stress conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundStructureBiological Activity
N-{[2-(methoxy)phenyl]methylidene}hydroxylamine Methoxy CompoundModerate antioxidant activity; less effective than aminomethyl derivatives.
N-{[4-(aminomethyl)benzyl]hydroxylamine} Aminobenzyl CompoundStronger anti-inflammatory effects; potential for higher receptor affinity.

Properties

IUPAC Name

2-[2-(aminomethyl)phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4,11H,5-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFZVRBJXDFHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182963-88-8
Record name 2-[2-(aminomethyl)phenoxy]ethan-1-ol
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